Cas no 1182988-03-9 ((3-methylphenyl)(pyrimidin-2-yl)methanamine)

(3-Methylphenyl)(pyrimidin-2-yl)methanamine is a versatile intermediate in organic synthesis, particularly valued for its role in the development of pharmaceuticals and agrochemicals. The compound features a pyrimidine ring linked to a 3-methylphenyl group via a methanamine bridge, offering a balanced combination of reactivity and stability. Its structural motif is advantageous for constructing biologically active molecules, including kinase inhibitors and antimicrobial agents. The methyl substitution on the phenyl ring enhances lipophilicity, potentially improving bioavailability in drug design. This compound is typically handled under controlled conditions due to its reactive amine functionality, making it suitable for selective functionalization. Its purity and consistent performance make it a reliable choice for research and industrial applications.
(3-methylphenyl)(pyrimidin-2-yl)methanamine structure
1182988-03-9 structure
Product name:(3-methylphenyl)(pyrimidin-2-yl)methanamine
CAS No:1182988-03-9
MF:C12H13N3
Molecular Weight:199.251722097397
CID:6086757
PubChem ID:60820020

(3-methylphenyl)(pyrimidin-2-yl)methanamine 化学的及び物理的性質

名前と識別子

    • (3-methylphenyl)(pyrimidin-2-yl)methanamine
    • 2-Pyrimidinemethanamine, α-(3-methylphenyl)-
    • Pyrimidin-2-yl(m-tolyl)methanamine
    • EN300-1122064
    • CS-0306395
    • 1182988-03-9
    • インチ: 1S/C12H13N3/c1-9-4-2-5-10(8-9)11(13)12-14-6-3-7-15-12/h2-8,11H,13H2,1H3
    • InChIKey: MYNIIKCYSVRBHA-UHFFFAOYSA-N
    • SMILES: C(C1=NC=CC=N1)(C1C=CC=C(C)C=1)N

計算された属性

  • 精确分子量: 199.110947427g/mol
  • 同位素质量: 199.110947427g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 189
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.2
  • トポロジー分子極性表面積: 51.8Ų

じっけんとくせい

  • 密度みつど: 1.132±0.06 g/cm3(Predicted)
  • Boiling Point: 333.0±37.0 °C(Predicted)
  • 酸度系数(pKa): 7.09±0.10(Predicted)

(3-methylphenyl)(pyrimidin-2-yl)methanamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1122064-5g
(3-methylphenyl)(pyrimidin-2-yl)methanamine
1182988-03-9 95%
5g
$2028.0 2023-10-27
Enamine
EN300-1122064-2.5g
(3-methylphenyl)(pyrimidin-2-yl)methanamine
1182988-03-9 95%
2.5g
$1370.0 2023-10-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1377065-50mg
Pyrimidin-2-yl(m-tolyl)methanamine
1182988-03-9 98%
50mg
¥26913.00 2024-08-09
Enamine
EN300-1122064-1g
(3-methylphenyl)(pyrimidin-2-yl)methanamine
1182988-03-9 95%
1g
$699.0 2023-10-27
Enamine
EN300-1122064-0.5g
(3-methylphenyl)(pyrimidin-2-yl)methanamine
1182988-03-9 95%
0.5g
$671.0 2023-10-27
Enamine
EN300-1122064-10g
(3-methylphenyl)(pyrimidin-2-yl)methanamine
1182988-03-9 95%
10g
$3007.0 2023-10-27
Enamine
EN300-1122064-0.05g
(3-methylphenyl)(pyrimidin-2-yl)methanamine
1182988-03-9 95%
0.05g
$587.0 2023-10-27
Enamine
EN300-1122064-0.1g
(3-methylphenyl)(pyrimidin-2-yl)methanamine
1182988-03-9 95%
0.1g
$615.0 2023-10-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1377065-1g
Pyrimidin-2-yl(m-tolyl)methanamine
1182988-03-9 98%
1g
¥27475.00 2024-08-09
Enamine
EN300-1122064-5.0g
(3-methylphenyl)(pyrimidin-2-yl)methanamine
1182988-03-9
5g
$3687.0 2023-06-09

(3-methylphenyl)(pyrimidin-2-yl)methanamine 関連文献

(3-methylphenyl)(pyrimidin-2-yl)methanamineに関する追加情報

Comprehensive Analysis of (3-methylphenyl)(pyrimidin-2-yl)methanamine (CAS No. 1182988-03-9): Properties, Applications, and Industry Insights

The compound (3-methylphenyl)(pyrimidin-2-yl)methanamine (CAS No. 1182988-03-9) is a structurally unique organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. This pyrimidine derivative features a 3-methylphenyl group attached to a methanamine backbone, which is further linked to a pyrimidin-2-yl moiety. Such molecular architecture makes it a valuable intermediate for synthesizing more complex bioactive compounds.

Recent studies highlight the growing demand for heterocyclic compounds like (3-methylphenyl)(pyrimidin-2-yl)methanamine due to their versatility in drug discovery. Researchers are particularly interested in its potential as a kinase inhibitor scaffold, a hot topic in oncology research. The compound's CAS No. 1182988-03-9 is frequently searched in scientific databases, reflecting its relevance in medicinal chemistry and material science applications.

From a synthetic perspective, (3-methylphenyl)(pyrimidin-2-yl)methanamine offers several advantages. Its pyrimidine ring provides hydrogen-bonding capabilities, while the 3-methylphenyl group enhances lipophilicity—a critical factor in optimizing drug-like properties. These features align with current industry trends favoring fragment-based drug design and lead compound optimization, making it a subject of numerous patent filings.

Environmental and regulatory considerations for CAS No. 1182988-03-9 are also gaining traction among users. The compound's stability under various pH conditions and its biodegradation profile are frequently queried in green chemistry forums. Analytical methods for its quantification, such as HPLC and LC-MS, are equally popular search terms, underscoring the need for reliable quality control protocols.

In material science, the pyrimidin-2-yl unit in (3-methylphenyl)(pyrimidin-2-yl)methanamine has shown promise in designing organic semiconductors and ligands for catalysis. This dual applicability bridges the gap between life sciences and advanced materials—a crossover area that dominates academic publications and industry whitepapers. Startups focusing on AI-driven molecular design often reference such compounds in their training datasets.

Market intelligence reveals that suppliers of CAS No. 1182988-03-9 emphasize its high purity grades (>98%) to meet the stringent requirements of preclinical studies. The compound's structure-activity relationship (SAR) data is another frequently requested parameter, particularly by virtual screening platforms. These trends reflect the broader shift toward computational chemistry in early-stage R&D.

Looking ahead, (3-methylphenyl)(pyrimidin-2-yl)methanamine is poised to remain relevant as interdisciplinary research expands. Its molecular weight (213.26 g/mol) and logP value make it a candidate for blood-brain barrier penetration studies—a trending subtopic in neurodegenerative disease research. Continuous optimization of its synthetic routes will further solidify its position as a key building block in modern organic synthesis.

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